7-amino-AMD
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 7-amino-AMD, like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD), involves slow evaporation techniques from mixed solvent systems, typically involving methanol with anthracene-9-carbaldehyde and 2-amino-2-methylpropane-1,3-diol (Pavitha et al., 2017). This process highlights the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The structural determination of AMD, a compound related to 7-amino-AMD, revealed an orthorhombic system with specific cell parameters, showcasing the detailed molecular geometry achievable through XRD data and density functional theory (DFT) computations (Pavitha et al., 2017). These methodologies allow for an intricate understanding of the molecular structure, critical for further chemical analysis and applications.
Chemical Reactions and Properties
Research into compounds like 7-amino-AMD focuses on their interaction and reactivity under various conditions. For instance, the reaction between 7-aminotriazolopyridines and sulfuric acid leads to substitution reactions producing hydroxyalkylpyridines, demonstrating the ambident nature of the amines involved (Asensio et al., 1993). This highlights the complex chemical behavior of 7-amino-AMD analogs under different chemical reagents.
Physical Properties Analysis
The study of 7-amino-AMD's analogs, like AMD, involves analyzing their physical properties, including dipole moment, polarizability, and hyperpolarizability, to evaluate their nonlinear optical (NLO) behavior. These properties are crucial for understanding the compound's potential applications in materials science and engineering (Pavitha et al., 2017).
Chemical Properties Analysis
The chemical properties of 7-amino-AMD and its analogs are closely related to their molecular structure and synthesis process. For example, the chemical shifts in NMR spectroscopy provide insights into the electronic environment of the molecule, essential for drug design and material science applications (Pavitha et al., 2017).
Scientific Research Applications
Visualization of DNA : It effectively visualizes DNA in cells and polytene chromosomes, providing valuable information on the distribution of GC base pairs (Stepanova et al., 1985).
DNA Unwinding and Denaturation Indicator : 7-aminoactinomycin D is a fluorescent probe that binds to unwound regions of DNA, serving as a good indicator of DNA unwinding, denaturation, and fragmentation (Bitekhtina & Vekshin, 2008).
Flow Cytometry : It is used for DNA content analysis in flow cytometry, with a coefficient of variation less than 3%, making it a reproducible and suitable fluorophore (Zelenin et al., 1984).
Studying Phagocytosis in Infections : It provides a rapid, reproducible, and reliable method for measuring low levels of phagocytosis in Candida albicans infections (Ortega et al., 2001).
Chiral Solvating Agent : Actinomycin D, from which 7-amino-actinomycin D is derived, can act as a chiral solvating agent for rapid enantiomeric determination of chiral carboxylic acids (Bai et al., 2019).
Chromosomal Studies : Prolonged exposure to 7-amino-actinomycin D and its derivatives leads to changes in the nucleolus and Balbiani rings of Chironomus polytene chromosomes, indicating its potential for chromosomal studies (Valeeva et al., 1984).
Binding to Single-Stranded DNAs : Both Actinomycin D and 7-aminoactinomycin D bind to single-stranded DNAs, showing fluorescence enhancement and UV absorption changes (Wadkins & Jovin, 1991).
Safety And Hazards
7-amino-AMD is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed. After inhalation, fresh air is recommended. After skin contact, it is advised to wash off with plenty of water. If swallowed, it is recommended to give water to drink (two glasses at most) and seek medical advice immediately .
properties
IUPAC Name |
2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H87N13O16/c1-26(2)42-59(85)74-21-17-19-36(74)57(83)70(13)24-38(76)72(15)48(28(5)6)61(87)89-32(11)44(55(81)66-42)68-53(79)34-23-35(63)30(9)51-46(34)65-47-40(41(64)50(78)31(10)52(47)91-51)54(80)69-45-33(12)90-62(88)49(29(7)8)73(16)39(77)25-71(14)58(84)37-20-18-22-75(37)60(86)43(27(3)4)67-56(45)82/h23,26-29,32-33,36-37,42-45,48-49H,17-22,24-25,63-64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLJMWYDTXDHS-IRFLANFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H87N13O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-AMD | |
CAS RN |
7240-37-1 | |
Record name | 7-Aminoactinomycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Diamino-N1,N9-bis(6,13-diisopropyl-2,5,9-trimethyl-1,4,7,11,14-pentaoxohexadecahydro-1H-pyrrolo[2,1-i][1]oxa[4,7,10,13]tetraazacyclohexadecin-10-yl)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOACTINOMYCIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXS32PH95R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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